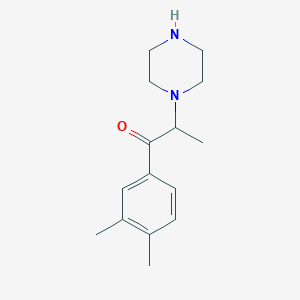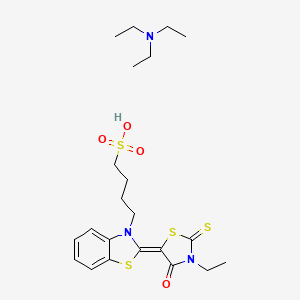
Einecs 298-767-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 298-767-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Vorbereitungsmethoden
The preparation methods for Einecs 298-767-1 would typically involve synthetic routes and reaction conditions specific to the chemical structure of the compound. Industrial production methods would also be tailored to optimize yield and purity. Unfortunately, detailed synthetic routes and industrial production methods for this compound were not found in the search results. Generally, such methods would include:
Synthetic Routes: These could involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical transformations.
Reaction Conditions: Conditions such as temperature, pressure, solvent, and pH would be optimized to ensure the highest efficiency and selectivity of the reactions.
Industrial Production: Large-scale production might involve continuous flow reactors, batch reactors, and other industrial equipment to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Einecs 298-767-1, like many chemical substances, would undergo various types of chemical reactions. These could include:
Oxidation: Reactions where the compound gains oxygen or loses hydrogen.
Reduction: Reactions where the compound gains hydrogen or loses oxygen.
Substitution: Reactions where one functional group in the compound is replaced by another.
Common Reagents and Conditions: These would depend on the specific reactions but could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major Products: The products formed would depend on the specific reactions and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 298-767-1 could have a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be investigated for its pharmacological properties or used in drug development.
Industry: Applications in manufacturing processes, materials science, or as a component in various industrial products.
Wirkmechanismus
The mechanism of action for Einecs 298-767-1 would depend on its chemical structure and the specific biological or chemical context in which it is used. Generally, the mechanism of action involves:
Molecular Targets: The specific molecules or structures within a biological system that the compound interacts with.
Pathways Involved: The biochemical or signaling pathways that are affected by the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Einecs 298-767-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. The comparison would focus on:
Chemical Properties: Differences in reactivity, stability, and other chemical properties.
Biological Activity: Variations in biological effects and mechanisms of action.
Applications: Differences in scientific research and industrial applications.
Unfortunately, specific details about similar compounds and their comparisons were not found in the search results.
Conclusion
This compound is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances. While detailed information about its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is limited, it is clear that such compounds play a crucial role in various fields of science and industry.
Eigenschaften
CAS-Nummer |
93838-96-1 |
|---|---|
Molekularformel |
C22H33N3O4S4 |
Molekulargewicht |
531.8 g/mol |
IUPAC-Name |
N,N-diethylethanamine;4-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C16H18N2O4S4.C6H15N/c1-2-17-14(19)13(25-16(17)23)15-18(9-5-6-10-26(20,21)22)11-7-3-4-8-12(11)24-15;1-4-7(5-2)6-3/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21,22);4-6H2,1-3H3/b15-13+; |
InChI-Schlüssel |
YTJRMLXNXNTYJL-GVYCEHEKSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)/SC1=S.CCN(CC)CC |
Kanonische SMILES |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)SC1=S.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
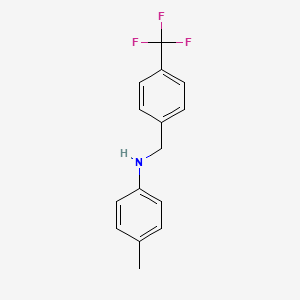
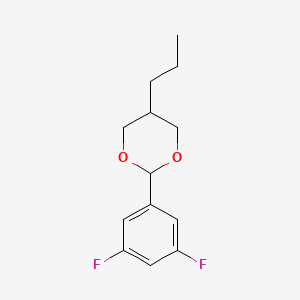
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)

![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
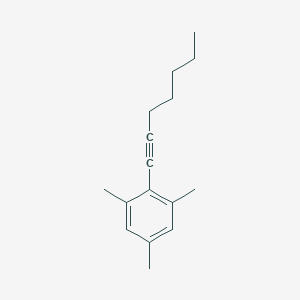
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
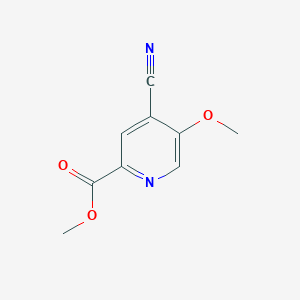
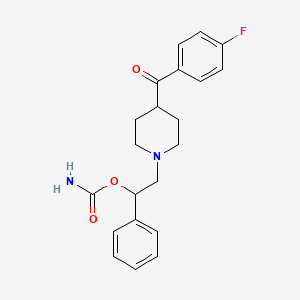
![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
